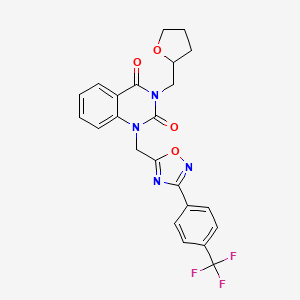
3-((tetrahydrofuran-2-yl)methyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((tetrahydrofuran-2-yl)methyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H19F3N4O4 and its molecular weight is 472.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-((tetrahydrofuran-2-yl)methyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione represents a novel derivative within the quinazoline family, which has garnered attention for its diverse biological activities. Quinazoline derivatives are known for their potential as therapeutic agents against various diseases, including cancer and bacterial infections.
Chemical Structure and Synthesis
The compound features a complex structure that includes a quinazoline core substituted with a tetrahydrofuran moiety and an oxadiazole ring. The synthesis typically involves multi-step processes that may include cyclization reactions and functional group transformations to achieve the desired substituents on the quinazoline scaffold.
Biological Activities
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Quinazoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to the target molecule exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of quinazoline-2,4(1H,3H)-dione displayed moderate antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 70 to 80 mg/mL against various strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Quinazoline derivatives are also recognized for their anticancer potential. The structural modifications in compounds like the one can enhance their efficacy against different cancer cell lines. For example, certain quinazoline derivatives have shown cytotoxic effects in vitro against human cancer cell lines with IC50 values indicating potent activity .
Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory properties of quinazoline derivatives. Compounds similar to the one discussed have been reported to inhibit pro-inflammatory cytokine production and exhibit protective effects in models of acute lung injury .
The mechanisms through which these compounds exert their biological effects often involve:
- Inhibition of Enzymatic Activity : Many quinazoline derivatives act as inhibitors of key enzymes involved in cellular processes such as DNA replication and repair.
- Modulation of Signaling Pathways : These compounds may interfere with various signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
Recent studies have provided insights into the biological efficacy of quinazoline derivatives:
- Antimicrobial Efficacy : A study demonstrated that specific quinazoline derivatives exhibited broad-spectrum antimicrobial activity with inhibition zones significantly surpassing standard drugs .
- Cytotoxicity Against Cancer Cells : Another investigation revealed that certain modifications on the quinazoline scaffold led to enhanced cytotoxicity against multiple cancer cell lines, suggesting a structure-activity relationship that merits further exploration .
- Anti-inflammatory Action : Research indicated that some quinazoline derivatives could reduce inflammation markers in murine models, highlighting their potential as therapeutic agents for inflammatory diseases .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-(oxolan-2-ylmethyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O4/c24-23(25,26)15-9-7-14(8-10-15)20-27-19(34-28-20)13-29-18-6-2-1-5-17(18)21(31)30(22(29)32)12-16-4-3-11-33-16/h1-2,5-10,16H,3-4,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIVKDVGXKNRBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














